
3-Amino-7-methylquinoxalin-2(1H)-one
Overview
Description
3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: To enhance reaction efficiency and yield
Purification techniques: Such as crystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated reagents in the presence of a base
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives
Reduction: Formation of 3-amino-7-methylquinoxaline
Substitution: Formation of various substituted quinoxaline derivatives
Scientific Research Applications
Medicinal Chemistry
3-Amino-7-methylquinoxalin-2(1H)-one has been investigated for its potential as an anticancer agent. Recent studies have focused on its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Case Study: VEGFR-2 Inhibition
A study designed new derivatives based on 3-methylquinoxalin-2(1H)-one, which were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The most promising compound exhibited significant apoptotic effects through modulation of key apoptotic markers like caspase-3 and Bcl-2, demonstrating its potential as a therapeutic agent against cancer .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. A series of quinoxalinone derivatives were tested against various bacterial strains, showing promising antibacterial activity.
Data Table: Antibacterial Activity of Quinoxalinone Derivatives
Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | E. coli | 32 µg/mL |
6e | S. aureus | 16 µg/mL |
6f | P. aeruginosa | 64 µg/mL |
This table summarizes the effectiveness of different derivatives in inhibiting bacterial growth, indicating that modifications to the quinoxaline structure can enhance antimicrobial efficacy .
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lactate dehydrogenase (LDHA). These enzymes are critical in inflammatory processes and cancer metabolism.
Case Study: COX Inhibition
In vitro studies revealed that certain derivatives of quinoxalinones demonstrated significant inhibition of COX enzymes, suggesting their utility in anti-inflammatory drug development .
Industrial Applications
In addition to its biological applications, this compound is employed in the development of dyes and pigments due to its unique chemical structure that allows for fluorescence properties.
Data Table: Industrial Uses
Application | Description |
---|---|
Dyes and Pigments | Used in the formulation of fluorescent dyes |
Material Science | Incorporated into polymers for enhanced properties |
Mechanism of Action
The mechanism of action of 3-Amino-7-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure
2-Methylquinoxaline: A methyl-substituted derivative
3-Aminoquinoxaline: An amino-substituted derivative
Uniqueness
3-Amino-7-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Biological Activity
3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in oncology and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 83566-27-2
The presence of an amino group at position 3 and a methyl group at position 7 contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation involved the synthesis of various derivatives aimed at inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The findings revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM. For instance, compound 11e demonstrated an impressive ability to induce apoptosis in HepG2 cells by increasing the levels of pro-apoptotic markers such as caspase-3 and BAX while decreasing anti-apoptotic Bcl-2 levels .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of quinoxaline compounds can inhibit bacterial growth, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- VEGFR-2 Inhibition : The compound's derivatives have been shown to effectively bind to VEGFR-2, inhibiting its activity and thus preventing tumor angiogenesis.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism by which these compounds exert their anticancer effects.
- Antimicrobial Mechanisms : The interaction with thiol-containing enzymes may inhibit essential metabolic functions in bacteria.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of synthesized quinoxaline derivatives, researchers evaluated their effects on HepG2 and MCF-7 cell lines. Compound 11e was particularly noteworthy, showing a growth arrest at the G2/M phase and inducing apoptosis by approximately 49% compared to control cells . This study emphasizes the potential for developing effective cancer therapies based on quinoxaline derivatives.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various quinoxaline derivatives against common pathogenic bacteria. Results indicated that specific compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents .
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 11e | HepG2 | 2.1 | VEGFR-2 inhibition, apoptosis |
Compound 11g | MCF-7 | 9.8 | VEGFR-2 inhibition |
Compound X | E. coli | Not reported | Cell wall synthesis disruption |
Properties
IUPAC Name |
3-amino-7-methyl-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXMJFELVLSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509514 | |
Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-27-2 | |
Record name | 3-Amino-7-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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